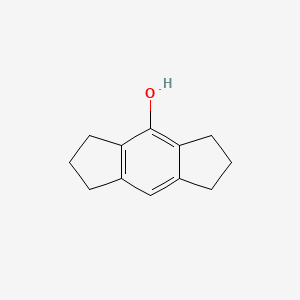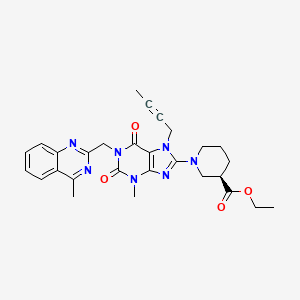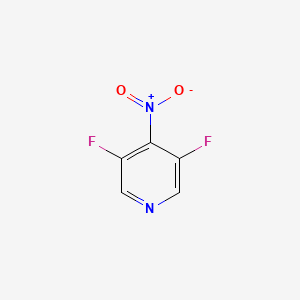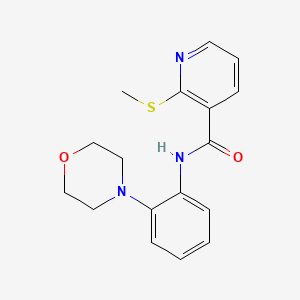
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is a chemical compound with the molecular formula C12H16O It is a derivative of indane, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the fourth carbon of the indane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 4-indanone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
4-Indanone+H2Pd or Pt catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 4-indanone or 4-indanal.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Formation of halogenated or aminated indane derivatives.
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indane core allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Indanol: Similar structure but lacks the hexahydro modification.
Indane: The parent hydrocarbon without any functional groups.
Uniqueness
1,2,3,5,6,7-Hexahydro-s-indacen-4-ol is unique due to its specific combination of a hydroxyl group and a hexahydro-indane core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydro-s-indacen-4-ol |
InChI |
InChI=1S/C12H14O/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,13H,1-6H2 |
Clave InChI |
DKOZCRXBVJZULD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CCC3)C(=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360881.png)


![Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13360891.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)



![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
